(213C)hexadecanoic acid
Overview
Description
Palmitic Acid-13C: is a carbon-13 labeled variant of palmitic acid, a long-chain saturated fatty acid commonly found in both animals and plants. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, making Palmitic Acid-13C a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Palmitic Acid-13C is typically synthesized through the incorporation of carbon-13 into the palmitic acid molecule. This can be achieved by using carbon-13 labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods: : Industrial production of Palmitic Acid-13C involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to maximize yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: : Palmitic Acid-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Palmitic Acid-13C, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce Palmitic Acid-13C to its corresponding alcohol.
Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Chemistry: : Palmitic Acid-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism. It helps in quantifying the incorporation of palmitic acid into cellular lipids and studying fatty acid oxidation and synthesis .
Biology: : In biological research, Palmitic Acid-13C is used to study lipid metabolism and the biochemical pathways involving fatty acids in organisms. It is also used to investigate the effects of fatty acids on cellular functions and gene expression .
Medicine: : Palmitic Acid-13C is employed in medical research to study the role of fatty acids in various diseases, including metabolic disorders and cardiovascular diseases. It helps in understanding the impact of dietary fats on health and disease progression .
Industry: : In the industrial sector, Palmitic Acid-13C is used in the development of new products and processes involving fatty acids. It is also used in quality control and assurance to ensure the consistency and purity of fatty acid-based products .
Mechanism of Action
Palmitic Acid-13C exerts its effects by incorporating into the metabolic pathways of fatty acids. It is metabolized similarly to natural palmitic acid, allowing researchers to trace its incorporation and transformation within biological systems. The molecular targets and pathways involved include the enzymes and intermediates of the fatty acid synthesis and oxidation pathways .
Comparison with Similar Compounds
Similar Compounds
Palmitic Acid: The non-labeled variant of Palmitic Acid-13C, commonly found in nature.
Stearic Acid: Another long-chain saturated fatty acid with similar properties but a longer carbon chain.
Oleic Acid: A monounsaturated fatty acid with one double bond, differing in its chemical reactivity and biological effects.
Uniqueness: : The uniqueness of Palmitic Acid-13C lies in its carbon-13 labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool for researchers studying fatty acid metabolism and related biochemical pathways .
Properties
IUPAC Name |
(213C)hexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-XPOOIHDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584046 | |
Record name | (2-~13~C)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-87-2 | |
Record name | (2-~13~C)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287100-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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